molecular formula C24H24N4O3S2 B4586085 ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4586085
M. Wt: 480.6 g/mol
InChI Key: GFNFYCNFWNFFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be achieved through multi-step organic synthesis. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further functionalization steps to introduce the thienyl and pyrimidinyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Biginelli reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as ketones to alcohols.

    Substitution: This reaction can replace one functional group with another, allowing for further diversification of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.

    Industry: Its diverse reactivity makes it useful in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to the presence of the thienyl and pyrimidinyl groups, which confer additional biological activities and reactivity compared to similar compounds. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for drug development and other applications.

Properties

IUPAC Name

ethyl 3-ethyl-2-oxo-6-phenyl-4-[(4-thiophen-2-ylpyrimidin-2-yl)sulfanylmethyl]-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-3-28-18(15-33-23-25-13-12-17(26-23)19-11-8-14-32-19)20(22(29)31-4-2)21(27-24(28)30)16-9-6-5-7-10-16/h5-14,21H,3-4,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNFYCNFWNFFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CSC3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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